molecular formula C20H26N2O6S B11174559 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,4-dimethoxybenzamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,4-dimethoxybenzamide

Cat. No.: B11174559
M. Wt: 422.5 g/mol
InChI Key: RJROYKLDMQVOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,4-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of diethylsulfamoyl, methoxy, and benzamide functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,4-dimethoxybenzamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H26N2O6S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C20H26N2O6S/c1-6-22(7-2)29(24,25)15-9-11-18(27-4)17(13-15)21-20(23)16-10-8-14(26-3)12-19(16)28-5/h8-13H,6-7H2,1-5H3,(H,21,23)

InChI Key

RJROYKLDMQVOPP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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